Zalunfiban Acetate

Pharmacokinetics Renal Impairment Drug Metabolism

Zalunfiban acetate (RUC-4) is the only GPIIb/IIIa inhibitor engineered for single-dose subcutaneous prehospital administration in STEMI, achieving >90% platelet inhibition within 15 minutes without renal function testing. Unlike IV agents (abciximab, eptifibatide, tirofiban), it requires no creatinine clearance-based dose adjustment (<2% renal excretion of unchanged drug). Its unique MIDAS-domain binding avoids the αIIbβ3 conformational changes that trigger immune-mediated thrombocytopenia seen with first-generation inhibitors. Procure for preclinical infarct-reperfusion research, pharmacokinetic studies, or reference standard development.

Molecular Formula C18H22N8O4S
Molecular Weight 446.5 g/mol
CAS No. 2376629-15-9
Cat. No. B10860286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZalunfiban Acetate
CAS2376629-15-9
Molecular FormulaC18H22N8O4S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN
InChIInChI=1S/C16H18N8O2S.C2H4O2/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23;1-2(3)4/h5-6,8-9,18H,1-4,7,17H2,(H,20,25);1H3,(H,3,4)
InChIKeyUJGNATZMWUYIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zalunfiban Acetate (RUC-4) for Prehospital STEMI: Procurement-Grade GPIIb/IIIa Inhibitor for Subcutaneous Administration


Zalunfiban acetate (CAS 2376629-15-9), also known as RUC-4, is a small-molecule glycoprotein IIb/IIIa (integrin αIIbβ3) inhibitor specifically engineered for single-dose subcutaneous administration at first medical contact in patients with ST-elevation myocardial infarction (STEMI) [1]. With a molecular weight of 386 Da for the free base and 446.5 Da as the acetate salt, this non-peptide competitive antagonist achieves near-complete platelet inhibition within 15 minutes of injection and demonstrates a short plasma half-life of approximately 1 hour [2][3]. Unlike first-generation intravenous GPIIb/IIIa inhibitors (abciximab, eptifibatide, tirofiban), zalunfiban is formulated for prehospital delivery via auto-injector, enabling antiplatelet therapy initiation before the patient reaches the catheterization laboratory [4].

Why First-Generation IV GPIIb/IIIa Inhibitors Cannot Substitute for Zalunfiban Acetate in Prehospital STEMI Protocols


First-generation GPIIb/IIIa inhibitors (abciximab, eptifibatide, tirofiban) require intravenous administration with weight-adjusted bolus dosing followed by continuous infusion, rendering them unsuitable for prehospital deployment [1]. Furthermore, eptifibatide and tirofiban undergo substantial renal excretion of unchanged drug (60-98%), necessitating dose adjustment in patients with renal impairment [2]. In contrast, zalunfiban is extensively metabolized to an inactive metabolite (M1) with less than 1% of the parent compound's antiplatelet activity, and urinary recovery of unchanged drug accounts for only 1.31% of the administered dose, supporting use without renal dose adjustment [3]. Critically, first-generation agents induce major conformational changes in the αIIbβ3 receptor that may create neoepitopes contributing to immune-mediated thrombocytopenia, whereas zalunfiban binds without inducing these conformational alterations [4]. These fundamental differences in route of administration, pharmacokinetic handling, and receptor pharmacology preclude simple therapeutic interchange.

Quantitative Evidence Differentiating Zalunfiban Acetate from First-Generation GPIIb/IIIa Inhibitors and P2Y12 Antagonists


Pharmacokinetic Differentiation: Urinary Excretion of Unchanged Drug and Renal Dosing Requirements

Zalunfiban demonstrates minimal urinary excretion of unchanged drug (1.31% of administered dose over 48 hours) compared to eptifibatide (60-70% renal excretion of unchanged drug) and tirofiban (98% renal excretion of unchanged drug) [1]. The major metabolite M1, which has less than 1% of zalunfiban's antiplatelet activity, accounts for 52.98% of urinary recovery [2]. Consequently, zalunfiban does not require dose adjustment for renal impairment, whereas both eptifibatide and tirofiban mandate reduced dosing in patients with creatinine clearance below 50 mL/min [1]. This metabolic profile enables safe prehospital administration without knowledge of the patient's renal function.

Pharmacokinetics Renal Impairment Drug Metabolism GPIIb/IIIa Inhibitor

Clinical Efficacy: TIMI Flow Grade 2/3 Achievement and Dose-Response Relationship

In a Phase IIa study, zalunfiban administered 10-15 minutes prior to angiography demonstrated a dose-dependent increase in infarct-related artery patency. TIMI flow grade 2 or 3 was achieved in 1/7 (14.3%) patients at 0.075 mg/kg, 6/9 (66.7%) at 0.090 mg/kg, and 7/8 (87.5%) at 0.110 mg/kg (p trend = 0.004) [1]. For context, historical data indicate that placebo-treated STEMI patients typically exhibit TIMI flow grade 2/3 in approximately 15-20% of cases at initial angiography [2]. The 0.110 mg/kg dose therefore represents an absolute improvement of approximately 67-72% over untreated baseline.

Coronary Reperfusion TIMI Flow STEMI Angiographic Outcomes

Phase 3 Pivotal Trial: Hierarchical Composite Clinical Endpoint and Bleeding Safety Profile

The CELEBRATE trial (N=2467) demonstrated that zalunfiban (0.11 mg/kg and 0.13 mg/kg combined) significantly improved the primary hierarchical composite endpoint (all-cause death, stroke, recurrent MI, acute stent thrombosis, new-onset or rehospitalization for heart failure, larger infarct size, or no endpoint through 30 days) with an adjusted odds ratio of 0.79 (95% CI: 0.65-0.98; P=0.028) compared to placebo [1]. Severe or life-threatening (GUSTO) bleeding was similar between zalunfiban and placebo (1.2% vs. 0.8%; P=0.40), while mild-to-moderate bleeding was increased (6.4% vs. 2.5%; P<0.001) [2]. Importantly, the number needed to treat (NNT) for clinical benefit was 29, while the number needed to harm (NNH) for mild/moderate bleeding was 28, indicating a balanced risk-benefit profile [3].

Phase 3 Clinical Trial Hierarchical Endpoint Bleeding Risk STEMI Outcomes

Comparative Antiplatelet Potency Against Selatogrel (P2Y12 Inhibitor): TRAP-Induced Aggregation

In an ex vivo pharmacodynamic comparison, zalunfiban demonstrated significantly greater potency than the injectable P2Y12 antagonist selatogrel in inhibiting TRAP (thrombin receptor agonist peptide)-induced platelet aggregation [1]. At Cmax concentrations, zalunfiban produced greater inhibition of maximal aggregation in response to TRAP compared to selatogrel, while both agents showed equivalent inhibition of ADP-induced aggregation at Cmax [2]. Since thrombin is an early, primary agonist in the pathophysiology of acute thrombotic events, zalunfiban's superior TRAP-induced inhibition suggests enhanced protection against thrombus formation during the critical pre-PCI window [1].

Platelet Aggregation GPIIb/IIIa vs P2Y12 TRAP Agonist Thrombin Pathway

Molecular Pharmacology: Absence of Receptor Conformational Change and Implications for Thrombocytopenia

First-generation GPIIb/IIIa inhibitors (abciximab, eptifibatide, tirofiban) induce major conformational changes in the αIIbβ3 receptor upon binding, potentially exposing neoepitopes that trigger immune-mediated thrombocytopenia [1]. Thrombocytopenia associated with these agents ranges from mild (50,000-100,000/μL) to profound (<20,000/μL), with profound thrombocytopenia occurring in <1% of patients receiving their first course [2]. In contrast, zalunfiban binds to the β3 subunit's metal ion-dependent adhesion site (MIDAS) without inducing conformational changes in the receptor [1]. In combined Phase 1 and Phase 2a studies involving 71 patients, zalunfiban did not cause thrombocytopenia in any subject [3].

Thrombocytopenia Integrin αIIbβ3 Conformational Change Immune-Mediated

Targeted Procurement and Research Applications for Zalunfiban Acetate Based on Differentiated Evidence


Prehospital STEMI Protocol Development: Single-Dose Subcutaneous Antiplatelet Bridging Therapy

Zalunfiban is uniquely suited for integration into emergency medical services (EMS) protocols for STEMI patients. The CELEBRATE trial demonstrated that a single subcutaneous injection administered at first medical contact improves 30-day hierarchical composite outcomes (adjusted OR 0.79, P=0.028) without increasing severe bleeding (1.2% vs. 0.8% placebo, P=0.40) [1]. The compound reaches 90% platelet inhibition within 15 minutes and has a half-life of approximately 1 hour, enabling rapid onset and offset of antiplatelet effect [2]. This pharmacokinetic profile supports prehospital administration without compromising the ability to perform urgent coronary artery bypass grafting if needed, as platelet function returns within approximately 2 hours [3]. Procurement should prioritize auto-injector formulations for field deployment.

Renal-Impaired STEMI Patient Management: Dose-Independent Prehospital Antiplatelet Therapy

Unlike eptifibatide and tirofiban, which require dose reduction in patients with creatinine clearance below 50 mL/min due to extensive renal excretion of unchanged drug (60-98%), zalunfiban is primarily metabolized to an inactive metabolite (M1) and exhibits only 1.31% urinary recovery of unchanged drug over 48 hours [1]. This metabolic profile eliminates the need for pre-dose renal function assessment, making zalunfiban the only GPIIb/IIIa inhibitor suitable for prehospital use in a STEMI population where renal function is unknown at the time of treatment [2]. This feature is particularly valuable for institutions serving populations with high prevalence of chronic kidney disease or for EMS systems that lack point-of-care creatinine testing capability.

Comparative Platelet Pharmacology Research: GPIIb/IIIa Versus P2Y12 Pathway Inhibition

Zalunfiban serves as a critical tool compound for investigating the relative contributions of GPIIb/IIIa receptor blockade versus P2Y12 inhibition in acute thrombotic settings. Direct comparative studies with selatogrel demonstrate that zalunfiban provides superior inhibition of TRAP (thrombin)-induced platelet aggregation at Cmax, while both agents show equivalent inhibition of ADP-induced aggregation [1]. Since thrombin is the predominant agonist in early thrombus formation during STEMI, zalunfiban may be the preferred agent for investigating thrombin-mediated platelet activation pathways [2]. Researchers designing studies comparing injectable antiplatelet strategies should consider this mechanistic differentiation when selecting comparator agents.

Thrombocytopenia Mechanism Investigation: Ligand-Induced Conformational Change Studies

Zalunfiban is distinguished from all first-generation GPIIb/IIIa inhibitors by its inability to induce major conformational changes in the αIIbβ3 receptor upon binding [1]. While abciximab, eptifibatide, and tirofiban binding exposes neoepitopes that may trigger immune-mediated thrombocytopenia (occurring in <1% of patients with profound thrombocytopenia), zalunfiban's binding to the MIDAS domain occurs without conformational alteration [2]. This unique pharmacological property positions zalunfiban as an essential control reagent for studies designed to elucidate the mechanistic basis of drug-induced immune thrombocytopenia. In 71 patients studied across Phase 1 and Phase 2a trials, no cases of thrombocytopenia were observed [3], supporting its utility as a non-thrombocytopenic comparator in mechanistic investigations.

Technical Documentation Hub

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